N-(methoxycarbonyl)glycine
Overview
Description
“N-(methoxycarbonyl)glycine” is a derivative of glycine, which is one of the simplest kinds of amino acids occurring in nature . It is chemically neutral and metabolically inert . It is a major amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions .
Synthesis Analysis
The synthesis of N-methylated polypeptides, which includes derivatives like “N-(methoxycarbonyl)glycine”, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs) . The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers .Chemical Reactions Analysis
Glycine, the base molecule of “N-(methoxycarbonyl)glycine”, plays a significant role in various metabolic functions and antioxidative reactions . It is also involved in the Maillard reaction, a non-enzymatic reaction between reducing carbohydrates and amino compounds .Physical And Chemical Properties Analysis
Glycine is highly soluble in water and is said to be a polar molecule . It appears as a colorless crystalline solid having a sweet taste . It is said to be hydrophilic in nature due to the minimal side chain having one hydrogen atom .Scientific Research Applications
1. Synthesis of N-methylated Polypeptides
- Application Summary : N-(methoxycarbonyl)glycine is used in the synthesis of N-methylated polypeptides. These polypeptides have properties such as increased lipophilicity, membrane permeability, metabolic stability, and proteolytic stability. This makes N-methylated amino acids interesting building blocks for the synthesis of polypeptides to obtain new biopolymers .
- Methods of Application : The synthesis involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives are studied .
- Results or Outcomes : The study provides insight into the influence of polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives .
2. Drug Delivery Vehicles
- Application Summary : N-(methoxycarbonyl)glycine is used in the preparation of hybrid supramolecular hydrogels with antibacterial property and cytocompatibility. These hydrogels have promising applications as drug delivery carriers .
- Methods of Application : The hydrogels are prepared by integrating nano-hydroxyapatite (nHAP) as reinforcement with N-(9-Fluorenylmethoxycarbonyl)-L-Phenylalanine supramolecular hydrogels .
- Results or Outcomes : The results showed that the hybrid supramolecular hydrogels possess antimicrobial property and cytocompatibility. The release of chlorogenic acid (CGA) from the hybrid supramolecular hydrogels shows a good inhibition effect on S. aureus .
3. Treatment of Type 2 Diabetes
- Application Summary : GlyNAC (Glycine and N-Acetylcysteine) supplementation, which includes N-(methoxycarbonyl)glycine, has been shown to improve impaired mitochondrial fuel oxidation and lower insulin resistance in patients with Type 2 Diabetes .
- Methods of Application : The study involved the administration of GlyNAC supplementation to patients with Type 2 Diabetes .
- Results or Outcomes : The study found that GlyNAC supplementation improved impaired mitochondrial fuel oxidation and lowered insulin resistance in patients with Type 2 Diabetes .
4. Synthesis of α-Amino Acids
- Application Summary : N-(methoxycarbonyl)glycine is used in the preparation of α-amino acids via Ni-catalyzed cross-electrophile coupling of bench-stable N-carbonyl-protected α-pivaloyloxy glycine with vinyl/aryl halides and triflates .
- Methods of Application : The protocol permits the synthesis of α-amino acids bearing hindered branched vinyl groups .
- Results or Outcomes : This work emphasizes easy access to α-vinyl and aryl amino acids via Ni-catalyzed cross-electrophile coupling .
5. Green Chemistry
- Application Summary : Dialkyl carbonates (DACs), including N-(methoxycarbonyl)glycine, occupy a privileged position due to their low toxicity, high biodegradability, and peculiar reactivity .
- Methods of Application : DACs are ambident electrophiles, which under appropriate conditions can undergo B Ac 2- or B Al 2-nucleophilic substitution .
- Results or Outcomes : The worldwide urge to embrace a sustainable and bio-compatible chemistry has led industry and academia to develop chlorine-free methodologies focused on the use of CO 2 and CO 2-based compounds as feedstocks, promoters, and reaction media .
6. Biomaterials
- Application Summary : N-(methoxycarbonyl)glycine is used in the preparation of amino acid N-carboxyanhydrides (NCAs), which have been evaluated for applications in the field of biomaterials .
- Methods of Application : NCAs are typically prepared by phosgenation of amino acids .
- Results or Outcomes : The preparation of NCAs provides a method for the synthesis of biomaterials .
7. Synthesis of α-Amino Acids
- Application Summary : N-(methoxycarbonyl)glycine is used in the preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine .
- Methods of Application : The protocol permits the synthesis of α-amino acids bearing hindered branched vinyl groups .
- Results or Outcomes : This work emphasizes easy access to α-vinyl and aryl amino acids via Ni-catalyzed cross-electrophile coupling .
8. Green Chemistry
- Application Summary : Dialkyl carbonates (DACs), including N-(methoxycarbonyl)glycine, occupy a privileged position due to their low toxicity, high biodegradability, and peculiar reactivity .
- Methods of Application : DACs are ambident electrophiles, which under appropriate conditions can undergo B Ac 2- or B Al 2-nucleophilic substitution .
- Results or Outcomes : The worldwide urge to embrace a sustainable and bio-compatible chemistry has led industry and academia to develop chlorine-free methodologies focused on the use of CO 2 and CO 2-based compounds as feedstocks, promoters, and reaction media .
9. Biomaterials
- Application Summary : N-(methoxycarbonyl)glycine is used in the preparation of amino acid N-carboxyanhydrides (NCAs), which have been evaluated for applications in the field of biomaterials .
- Methods of Application : NCAs are typically prepared by phosgenation of amino acids .
- Results or Outcomes : The preparation of NCAs provides a method for the synthesis of biomaterials .
Future Directions
properties
IUPAC Name |
2-(methoxycarbonylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c1-9-4(8)5-2-3(6)7/h2H2,1H3,(H,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJKLBMVVHKFNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332523 | |
Record name | 2-[(methoxycarbonyl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(methoxycarbonyl)glycine | |
CAS RN |
1670-97-9 | |
Record name | N-Carbomethoxyglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(methoxycarbonyl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-CARBOMETHOXYGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W26884250 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.